Cas no 943843-70-7 (1-3-(aminomethyl)piperidin-1-ylethan-1-one hydrochloride)

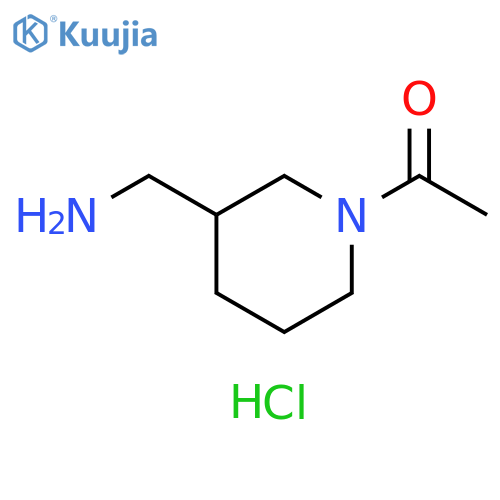

943843-70-7 structure

商品名:1-3-(aminomethyl)piperidin-1-ylethan-1-one hydrochloride

CAS番号:943843-70-7

MF:C8H17ClN2O

メガワット:192.686381101608

MDL:MFCD11841262

CID:4666630

PubChem ID:45595814

1-3-(aminomethyl)piperidin-1-ylethan-1-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- [(1-acetyl-3-piperidinyl)methyl]amine hydrochloride

- 1-[3-(aminomethyl)piperidin-1-yl]ethan-1-one hydrochloride

- 1-3-(aminomethyl)piperidin-1-ylethan-1-one hydrochloride

-

- MDL: MFCD11841262

- インチ: 1S/C8H16N2O.ClH/c1-7(11)10-4-2-3-8(5-9)6-10;/h8H,2-6,9H2,1H3;1H

- InChIKey: XSWYPHDVSJKXNA-UHFFFAOYSA-N

- ほほえんだ: C(N1CCCC(CN)C1)(=O)C.Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

1-3-(aminomethyl)piperidin-1-ylethan-1-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB216855-5g |

1-(1-Acetylpiperidin-3-yl)methanamine hydrochloride, 95%; . |

943843-70-7 | 95% | 5g |

€1045.70 | 2024-04-16 | |

| abcr | AB216855-250 mg |

1-(1-Acetylpiperidin-3-yl)methanamine hydrochloride; 95% |

943843-70-7 | 250MG |

€168.60 | 2022-03-04 | ||

| eNovation Chemicals LLC | Y1262692-5g |

[(1-acetyl-3-piperidinyl)methyl]amine hydrochloride |

943843-70-7 | 95% | 5g |

$930 | 2024-06-06 | |

| Enamine | EN300-192886-5g |

1-[3-(aminomethyl)piperidin-1-yl]ethan-1-one hydrochloride |

943843-70-7 | 95% | 5g |

$1200.0 | 2023-09-17 | |

| Enamine | EN300-192886-0.05g |

1-[3-(aminomethyl)piperidin-1-yl]ethan-1-one hydrochloride |

943843-70-7 | 95% | 0.05g |

$70.0 | 2023-09-17 | |

| Enamine | EN300-192886-0.25g |

1-[3-(aminomethyl)piperidin-1-yl]ethan-1-one hydrochloride |

943843-70-7 | 95% | 0.25g |

$149.0 | 2023-09-17 | |

| Aaron | AR00J20O-50mg |

[(1-acetyl-3-piperidinyl)methyl]amine hydrochloride |

943843-70-7 | 95% | 50mg |

$122.00 | 2025-03-22 | |

| 1PlusChem | 1P00J1SC-5g |

[(1-acetyl-3-piperidinyl)methyl]amine hydrochloride |

943843-70-7 | 95% | 5g |

$441.00 | 2025-03-01 | |

| Enamine | EN300-192886-1.0g |

1-[3-(aminomethyl)piperidin-1-yl]ethan-1-one hydrochloride |

943843-70-7 | 95% | 1g |

$300.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784827-100mg |

1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride |

943843-70-7 | 98% | 100mg |

¥1047.00 | 2024-04-24 |

1-3-(aminomethyl)piperidin-1-ylethan-1-one hydrochloride 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

943843-70-7 (1-3-(aminomethyl)piperidin-1-ylethan-1-one hydrochloride) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943843-70-7)1-3-(aminomethyl)piperidin-1-ylethan-1-one hydrochloride

清らかである:99%

はかる:1g

価格 ($):227.0